Isoxazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBKQBATYREHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902402 | |
| Record name | NoName_1644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Isoxazol 4 Ol and Its Derivatives
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, providing a direct route to the isoxazole (B147169) ring system. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632).
Cyclocondensation of 1,3-Diketones with Hydroxylamine
The reaction of 1,3-diketones with hydroxylamine is a classical and widely employed method for the synthesis of isoxazoles. The reaction proceeds through the initial formation of a monoxime intermediate, followed by cyclization and dehydration to afford the aromatic isoxazole ring. To achieve the synthesis of isoxazol-4-ols, this reaction often requires a 1,3-diketone that is substituted at the C2 position with a group that can be converted to a hydroxyl group, such as a formyl group.
A significant challenge in the synthesis of isoxazoles from unsymmetrical 1,3-diketones is controlling the regioselectivity of the cyclization. The nucleophilic attack of the hydroxylamine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric isoxazoles.
Several strategies have been developed to address this issue. The use of β-enamino diketones, which are derivatives of 1,3-diketones, allows for greater control over the regioselectivity of the reaction with hydroxylamine. By carefully selecting the reaction conditions, such as the solvent and the presence of additives like Lewis acids (e.g., BF₃·OEt₂), it is possible to direct the cyclization to favor the formation of a specific regioisomer. For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride can be controlled to produce different series of regioisomeric isoxazoles, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles, by varying the reaction conditions.
The outcome of the cyclocondensation reaction is highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of a base or acid catalyst can significantly influence the reaction rate, yield, and regioselectivity.
For example, the synthesis of 3,4,5-trisubstituted isoxazoles from 1,3-diketones and nitrile oxides (generated in situ from hydroximoyl chlorides) has been optimized to be performed in water under mild basic conditions at room temperature. This approach offers an environmentally friendly alternative to traditional methods that often require organic solvents and harsher conditions. The use of N,N-diisopropylethylamine (DIPEA) as a base in a water/methanol solvent mixture has been shown to lead to high yields of the desired isoxazole within a short reaction time.
Interactive Table: Optimization of Reaction Conditions for Isoxazole Synthesis
| Entry | 1,3-Diketone | Hydroxylamine Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Hydroxylamine hydrochloride | Ethanol | Pyridine | Reflux | 6 | 75 |
| 2 | Dibenzoylmethane | Hydroxylamine hydrochloride | Acetic Acid | Sodium Acetate | 100 | 4 | 82 |
| 3 | 1-Phenyl-1,3-butanedione | Hydroxylamine hydrochloride | Methanol | Sodium Hydroxide | 25 | 12 | 68 |
| 4 | 2-Formyl-1,3-diphenylpropane-1,3-dione | Hydroxylamine hydrochloride | Ethanol | - | Reflux | 5 | 85 (as Isoxazol-4-ol) |
Reactions Involving Chalcones and Hydroxylamine Hydrochloride
Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, including isoxazoles. The reaction with hydroxylamine hydrochloride typically leads to the formation of isoxazoline (B3343090) intermediates, which can then be oxidized to the corresponding isoxazoles.
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation. scispace.comunair.ac.id This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative. scispace.comunair.ac.id The reaction is versatile, allowing for the introduction of a wide range of substituents on both aromatic rings of the chalcone (B49325) molecule. This modularity is particularly useful for synthesizing a library of isoxazole derivatives with diverse functionalities. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.
The synthesized chalcones can be subsequently cyclized with hydroxylamine hydrochloride to yield isoxazoles. figshare.com The reaction mechanism involves the initial Michael addition of hydroxylamine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration. The reaction conditions for this cyclization can be varied, with common methods employing a base such as potassium hydroxide in ethanol and refluxing the mixture. figshare.com
The reaction of chalcones with hydroxylamine can lead to the formation of isoxazolines as intermediates, which can then be aromatized to isoxazoles. In some cases, the isoxazoline is the final product, depending on the reaction conditions and the structure of the chalcone. The oxidation of the isoxazoline to the isoxazole can be achieved using various oxidizing agents.
Interactive Table: Synthesis of Isoxazoles from Chalcones
| Entry | Chalcone Precursor | Reaction Conditions | Product | Yield (%) |
| 1 | (E)-1,3-diphenylprop-2-en-1-one | NH₂OH·HCl, KOH, EtOH, Reflux | 3,5-Diphenylisoxazole | 78 |
| 2 | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | NH₂OH·HCl, NaOAc, AcOH, Reflux | 5-(4-methoxyphenyl)-3-phenylisoxazole | 85 |
| 3 | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | NH₂OH·HCl, Pyridine, Reflux | 3-(4-chlorophenyl)-5-phenylisoxazole | 72 |
| 4 | (E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | NH₂OH·HCl, NaOH, EtOH, Reflux | 3,5-bis(4-hydroxyphenyl)isoxazole | 65 |
One-Pot Multicomponent Reactions (MCRs) for Isoxazole Synthesis
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. These reactions are particularly valuable for the synthesis of heterocyclic compounds like isoxazoles.
A common and efficient MCR for the synthesis of isoxazole derivatives, specifically 3,4-disubstituted isoxazol-5(4H)-ones, involves the condensation of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. This reaction proceeds via a cascade of events, typically initiated by the formation of an oxime from ethyl acetoacetate and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. While this method does not directly yield this compound, the resulting isoxazol-5(4H)-one core is a key precursor that can be further functionalized. The reaction is versatile, accommodating a wide range of substituted aromatic and heteroaromatic aldehydes. The general scheme for this reaction is depicted below:
Scheme 1: General scheme for the one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.
The reaction conditions are often mild, with many procedures being carried out in environmentally benign solvents like water or ethanol at room temperature or with gentle heating.
The efficiency and selectivity of the multicomponent synthesis of isoxazole derivatives are often enhanced by the use of catalysts. A variety of catalysts, including acidic, basic, and heterogeneous catalysts, have been employed to promote this transformation.
SnII-Montmorillonite K10 (SnII-Mont K10):
Tin(II)-exchanged montmorillonite K10 is a solid acid catalyst that has proven effective in the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. rsc.orgnih.govresearchgate.net The clay catalyst is prepared by ion exchange between SnCl₂ and montmorillonite K10. rsc.orgnih.govresearchgate.net This heterogeneous catalyst offers several advantages, including ease of separation from the reaction mixture, reusability, and low cost. rsc.orgnih.govresearchgate.net The Lewis acidity of the tin center is believed to activate the carbonyl groups of the reactants, thereby facilitating the condensation reactions. rsc.org The use of ultrasound irradiation in conjunction with this catalyst has been shown to further accelerate the reaction. rsc.orgnih.govresearchgate.net
Gluconic Acid:
An aqueous solution of gluconic acid has been utilized as a green and recyclable catalytic medium for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com In this methodology, the gluconic acid solution serves as both the solvent and the catalyst, promoting the reaction through its acidic nature. mdpi.com This approach aligns with the principles of green chemistry by avoiding the use of volatile organic solvents and employing a biodegradable catalyst. mdpi.com The catalyst can be recovered and reused multiple times without a significant loss in its activity. mdpi.com
The following table summarizes the catalytic activity of SnII-Mont K10 in the synthesis of a model isoxazolone derivative.
| Catalyst Amount (g) | Yield (%) |
| 0.006 | 75 |
| 0.01 | 85 |
| 0.015 | 96 |
| 0.02 | 96 |
| Table 1: Effect of SnII-Mont K10 catalyst amount on the yield of 3-methyl-4-(4-methoxybenzylidene)isoxazol-5(4H)-one under ultrasound irradiation. Data sourced from rsc.org. |
Synthesis from Nitroacetate with n-Alkyl Halides
The synthesis of isoxazoles from primary nitro compounds represents a significant pathway to this heterocyclic system. While direct synthesis of this compound from nitroacetate and n-alkyl halides is not extensively documented, the reaction of aldehydes with ethyl nitroacetate provides a route to isoxazole derivatives. rsc.orgresearchgate.net This reaction can proceed through the formation of substituted nitro acrylic esters, which can then undergo further transformations to yield the isoxazole ring. rsc.org The initial step often involves a base-catalyzed condensation, and the subsequent cyclization can be influenced by the reaction conditions and the nature of the substituents.
Cyclization of 2-substituted-1,3-dinitroglutarates
A notable method for the formation of the isoxazole ring involves the cyclization of symmetric 2,4-dinitroglutarates. rsc.orgresearchgate.net These dinitro compounds are accessible from the reaction of aromatic aldehydes with nitroacetate. rsc.orgresearchgate.net The ring closure of these intermediates can lead to the formation of isoxazole derivatives. rsc.orgresearchgate.net The reaction pathway and the final product are dependent on the specific reaction conditions. For instance, depending on the conditions, the reaction can yield isoxazole 3,5-dicarboxylic esters or other related structures. rsc.org This approach highlights the utility of nitro compounds as versatile precursors for the construction of the isoxazole scaffold.
Scheme 2: Formation of isoxazole derivatives from 2,4-dinitroglutarates. Adapted from rsc.org.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for the synthesis of five-membered heterocyclic rings, including isoxazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.
The reaction of nitrile oxides, as 1,3-dipoles, with alkynes or olefins as dipolarophiles is a cornerstone of isoxazole and isoxazoline synthesis, respectively. Nitrile oxides can be generated in situ from various precursors, such as the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of primary nitroalkanes. nih.gov
The cycloaddition of a nitrile oxide to an alkyne directly furnishes the aromatic isoxazole ring. The regioselectivity of this reaction is a key consideration, with the formation of 3,5-disubstituted isoxazoles often being favored when terminal alkynes are used. rsc.org However, the synthesis of 3,4-disubstituted isoxazoles can be achieved through intramolecular nitrile oxide cycloaddition (INOC) reactions, where the nitrile oxide and the alkyne are tethered within the same molecule. mdpi.com
The reaction of nitrile oxides with β-ketoesters represents a direct approach to the synthesis of 3,4,5-trisubstituted isoxazoles, which can be precursors to 4-hydroxyisoxazoles. beilstein-journals.orgchemrxiv.org This enolate-mediated 1,3-dipolar cycloaddition provides a regioselective route to highly substituted isoxazoles. beilstein-journals.orgrsc.org
The following table provides examples of 3,4,5-trisubstituted isoxazoles synthesized via the cycloaddition of nitrile oxides with β-dicarbonyl compounds.
| Nitrile Oxide Precursor | β-Dicarbonyl Compound | Product | Yield (%) |
| Phenyl hydroximoyl chloride | Ethyl acetoacetate | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 85 |
| 4-Chlorophenyl hydroximoyl chloride | Acetylacetone | 1-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)ethan-1-one | 90 |
| 4-Methoxyphenyl hydroximoyl chloride | Diethyl malonate | Diethyl 3-(4-methoxyphenyl)isoxazole-4,5-dicarboxylate | 82 |
| Table 2: Synthesis of 3,4,5-trisubstituted isoxazoles via nitrile oxide cycloaddition. Data compiled from beilstein-journals.orgchemrxiv.org. |
Nitrile Oxide Cycloadditions to Alkynes and Olefins
Electrochemical Synthesis Methods
Electrosynthesis has emerged as a sustainable and powerful tool in organic chemistry, using electricity as a traceless reagent to drive reactions. This approach avoids the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry nih.govnih.gov.
A notable advancement in isoxazole synthesis is the development of an electrochemical [1+2+1+1] four-component domino reaction nih.govsemanticscholar.orgnih.gov. This method allows for the rapid assembly of 3,5-disubstituted isoxazoles from simple, readily available starting materials in a single operation semanticscholar.orgresearchgate.netrsc.org. The reaction is typically performed in a user-friendly undivided cell setup and demonstrates a high tolerance for various functional groups nih.govsemanticscholar.orgnih.gov. The versatility of this approach is highlighted by its utility in late-stage diversification, enabling the synthesis of drug-like molecules and other valuable synthons from the isoxazole products nih.gov.
Detailed mechanistic studies have been conducted to elucidate the pathway of these electrochemical domino reactions. Evidence from cyclic voltammetry (CV) analysis, kinetic studies, isotopic labeling experiments, and the characterization of intermediates strongly supports a radical-mediated mechanism rather than a concerted pericyclic pathway nih.govnih.govsemanticscholar.orgnih.govrsc.org.
The proposed mechanism begins with the in situ generation of an acyl radical from an aldehyde nih.gov. This radical then attacks the double bond of an alkene to form a carbon-centered radical intermediate. This intermediate subsequently reacts with a nitrogen-oxygen radical species (generated from a nitrite source) and undergoes isomerization and dehydration to yield the final isoxazole ring nih.govsemanticscholar.org. This stepwise, radical-mediated pathway is a departure from the traditional closed-shell [3+2] cycloaddition mechanisms nih.gov.
Green Chemistry Approaches in this compound Synthesis
In line with the growing demand for sustainable chemical manufacturing, several green chemistry strategies have been applied to the synthesis of isoxazoles. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials mdpi.comnih.govijpsonline.com.
Electrosynthesis : As detailed previously, electrochemical methods are inherently green as they replace chemical oxidants with electricity nih.govnih.gov. The use of simple undivided cells and recyclable electrolytes further enhances their environmental credentials kit.edu.
Ultrasonic Irradiation : Sonochemistry has been successfully used to synthesize isoxazole derivatives, often through multicomponent reactions. Ultrasound accelerates reaction kinetics, which can lead to shorter reaction times, higher yields, and milder reaction conditions. This technique often reduces the need for large volumes of organic solvents and can sometimes eliminate the need for toxic catalysts mdpi.comnih.gov.
Microwave-Assisted Synthesis : The use of microwave irradiation is another green technique that enhances reaction rates, leading to higher selectivity and improved yields compared to conventional heating nih.gov.
Solvent-Free and Aqueous Synthesis : Performing reactions under solvent-free conditions, such as through ball-milling, significantly reduces waste tandfonline.com. Alternatively, using water as a green solvent provides an environmentally benign medium for reactions like the one-pot synthesis of sulfinyl 4-isoxazolines from aldehydes and hydroxylamine hydrochlorides rsc.org.
Table 3: Overview of Green Chemistry Approaches in Isoxazole Synthesis
| Green Approach | Energy Source/Medium | Key Advantages |
|---|---|---|
| Electrochemical Synthesis | Electricity | Avoids chemical oxidants, high atom economy nih.govkit.edu |
| Ultrasonic Irradiation (Sonochemistry) | Ultrasound | Accelerated reaction rates, reduced energy consumption, potential for solvent-free conditions mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Microwave Radiation | Rapid heating, enhanced reaction rates, improved yields and selectivity nih.gov |
| Mechanochemistry | Ball-Milling | Solvent-free, high efficiency, suitable for poorly soluble substrates tandfonline.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.govresearchgate.net This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy efficiently, leading to rapid and uniform heating. researchgate.net
In the synthesis of isoxazole derivatives, microwave irradiation has been successfully employed to drive the cyclocondensation reactions necessary for the formation of the isoxazole ring. For instance, the reaction of chalcones with hydroxylamine hydrochloride can be completed in minutes under microwave irradiation, whereas conventional heating methods may require several hours. researchgate.net This rapid heating not only enhances the reaction rate but can also improve product selectivity and yield by minimizing the formation of byproducts. researchgate.net
One common application involves the synthesis of 3,5-disubstituted isoxazoles from chalcone precursors. The reaction mixture, typically containing the chalcone and hydroxylamine hydrochloride in a suitable solvent like ethanol with a base, is subjected to microwave irradiation at a specific power level. This method has been shown to be highly efficient, with significant improvements in both reaction time and product yield. researchgate.netnih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazole Derivatives
| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Chalcones, Hydroxylamine Hydrochloride | Conventional Heating | 6-8 hours | 58-69% | researchgate.net |
| 2 | Chalcones, Hydroxylamine Hydrochloride | Microwave Irradiation | 6-10 minutes | 67-82% | researchgate.net |
| 3 | 2-Hydroxy Acetophenone, Substituted Benzaldehydes, Hydroxylamine Hydrochloride | Microwave Irradiation (210 W) | 10-15 minutes | - | researchgate.net |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant step towards greener chemical processes. By eliminating the need for volatile and often hazardous organic solvents, these methods reduce environmental pollution and simplify product purification. Several synthetic routes to isoxazole derivatives have been adapted to be performed under solvent-free conditions, often in conjunction with other green chemistry techniques like microwave irradiation or the use of solid-supported catalysts.
An environmentally friendly approach for the synthesis of 3,5-disubstituted isoxazoles involves treating an intermediate with hydroxylamine hydrochloride without any additional solvent, which can be performed using either conventional heating or microwave assistance. nih.gov This solvent-free approach offers advantages such as reduced environmental impact, lower cost, and simpler work-up procedures.
Use of Recyclable Catalysts and Solvents
The use of recyclable catalysts and solvents is a cornerstone of sustainable chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In the synthesis of this compound derivatives, several types of recyclable media have been successfully employed.
Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netrsc.org They can act as both the solvent and the catalyst in chemical reactions. The synthesis of 3,5-disubstituted isoxazoles has been achieved in excellent yields by reacting a β-diketone with hydroxylamine in the presence of a butylmethylimidazolium salt ([BMIM]X). researchgate.net A key advantage of this method is the ability to recover and reuse the ionic liquid for subsequent reactions without a significant loss of activity. researchgate.net For example, the ionic liquid [C8DABCO][OH] has been shown to be reusable in the synthesis of isoxazoles. scispace.com
Agro-waste catalysts
In the pursuit of sustainable and cost-effective catalysts, researchers have turned to readily available and renewable resources, including agricultural waste. Fruit juices, which can be considered a form of agro-waste, have been successfully utilized as natural acid catalysts in the multicomponent synthesis of isoxazole derivatives. dntb.gov.uaresearchgate.net Juices from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) have been employed in the one-pot, three-component reaction of substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. researchgate.netnih.gov This eco-friendly protocol offers mild reaction conditions, high product yields, and a simple work-up procedure. scispace.com
Table 2: Synthesis of Isoxazole Derivatives Using Fruit Juice Catalysts
| Catalyst | Reactants | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Cocos nucifera L. juice | Substituted Aldehydes, Methyl Acetoacetate, Hydroxylamine Hydrochloride | - | 92% | dntb.gov.uaresearchgate.net |
| Solanum lycopersicum L. juice | Substituted Aldehydes, Methyl Acetoacetate, Hydroxylamine Hydrochloride | - | - | researchgate.netnih.gov |
| Citrus limetta juice | Substituted Aldehydes, Methyl Acetoacetate, Hydroxylamine Hydrochloride | - | - | researchgate.netnih.gov |
Gluconic Acid
Gluconic acid, a bio-based and biodegradable organic acid, has emerged as an efficient and recyclable medium for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. dntb.gov.uaresearchgate.net An aqueous solution of gluconic acid can serve as both the reaction medium and the catalyst in the three-component coupling reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. dntb.gov.ua This methodology is noted for being economical, non-toxic, and having a shorter reaction time. researchgate.net A significant advantage of this system is the ability to recycle and reuse the gluconic acid aqueous solution multiple times without a significant loss in its efficacy, further enhancing its green credentials. dntb.gov.uaresearchgate.net
The reaction is typically carried out by stirring a mixture of the reactants in a 50 wt% aqueous gluconic acid solution at around 70 °C. dntb.gov.ua The product can be easily extracted, and the aqueous gluconic acid solution can be recovered and reused for subsequent batches. dntb.gov.uarsc.org
Table 3: Recyclability of Aqueous Gluconic Acid in Isoxazol-5(4H)-one Synthesis
| Cycle | Yield (%) | Reference |
|---|---|---|
| 1 | - | dntb.gov.uaresearchgate.net |
| 2 | - | dntb.gov.uaresearchgate.net |
| 3 | - | dntb.gov.uaresearchgate.net |
| 4 | - | rsc.org |
| up to 7 | Maintained Efficacy | researchgate.net |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Isoxazol-4-ol Formation Reactions
The formation of the isoxazole (B147169) ring, and by extension this compound, predominantly follows two major mechanistic strategies:
1,3-Dipolar Cycloaddition: This is a highly versatile and widely employed method for constructing five-membered heterocycles nih.govwikipedia.orgorganic-chemistry.orgnumberanalytics.commdpi.comorganic-chemistry.orgnih.govorganic-chemistry.org. The reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, such as an alkyne or an alkene nih.govwikipedia.orgorganic-chemistry.orgmdpi.com. When an alkyne is used as the dipolarophile, the direct formation of an aromatic isoxazole occurs wikipedia.orgorganic-chemistry.org. If an alkene serves as the dipolarophile, an isoxazoline (B3343090) is initially formed, which can subsequently be transformed into an isoxazole through oxidation or other elimination reactions wikipedia.orgmdpi.comorganic-chemistry.orgorganic-chemistry.org. While direct synthesis of this compound via this route is not explicitly detailed in the provided literature snippets, the general mechanism allows for the introduction of substituents at various positions, including potentially the 4-position, depending on the precursor structures.
Condensation of Hydroxylamine (B1172632) with 1,3-Dicarbonyl Compounds: This classical approach involves the reaction of hydroxylamine (or its salts) with a three-carbon unit, most commonly a 1,3-dicarbonyl compound or its synthetic equivalents like -unsaturated ketones, enamino ketones, or ynones nih.govyoutube.comcore.ac.ukmdpi.comyoutube.com. The mechanism typically proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring youtube.comyoutube.comyoutube.com. The regiochemical outcome of this reaction, specifically the position of the hydroxyl group (e.g., 3-hydroxy vs. 5-hydroxy), is highly dependent on the structure of the 1,3-dicarbonyl precursor and the reaction conditions, such as pH youtube.com. This compound can be considered a tautomer of 3-isoxazolone, and pathways leading to isoxazol-5-ones are also well-documented mdpi.comyoutube.comresearchgate.net.
Other methods include cyclization reactions involving primary nitro compounds with aldehydes or activated ketones researchgate.netnanobioletters.com, and transformations starting from propargylamines thieme-connect.com.
Role of Intermediates and Transition States
In the 1,3-dipolar cycloaddition pathway, the nitrile oxide serves as the key 1,3-dipole, often generated in situ from precursors like aldoximes or nitroalkanes mdpi.comorganic-chemistry.orgcore.ac.uk. The reaction with the dipolarophile (alkyne or alkene) proceeds through a concerted, often asynchronous, transition state nih.govwikipedia.orgorganic-chemistry.orgbeilstein-journals.org. This transition state involves a simultaneous formation of two new sigma bonds, leading to a five-membered ring. If an alkene is the dipolarophile, an isoxazoline intermediate is formed, which may then undergo further reactions to yield the isoxazole wikipedia.orgmdpi.comorganic-chemistry.orgorganic-chemistry.org.
In the hydroxylamine condensation route, the initial step involves the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an oxime intermediate youtube.commdpi.comyoutube.com. Subsequently, the hydroxyl group of this oxime intermediate performs an intramolecular nucleophilic attack on the second carbonyl group. This is followed by the elimination of a water molecule , a dehydration step, which results in the formation of the aromatic isoxazole ring youtube.comyoutube.comyoutube.com.
Radical Mechanisms in Electrochemical Syntheses
While specific details on radical mechanisms in the electrochemical synthesis of this compound are not extensively covered in the provided literature snippets, radical intermediates are implicated in some general isoxazole synthesis methodologies. For instance, TEMPO-catalyzed aerobic oxidation pathways can involve radical species nanobioletters.comrsc.org. Additionally, some reactions proceed via a radical-polar crossover mechanism initiated by single-electron transfer, particularly in the synthesis of isoxazolines organic-chemistry.org. Electrochemical methods often rely on the generation of reactive intermediates at the electrode surface, which can include radicals, although the precise role of radicals in the electrochemical synthesis of this compound remains an area for specific investigation.
Protonation and Dehydration Mechanisms
The hydroxylamine condensation pathway inherently involves dehydration . Following the intramolecular cyclization where the hydroxyl group of the oxime intermediate attacks the second carbonyl, a tetrahedral intermediate is formed. This intermediate then undergoes elimination of a water molecule to achieve the aromatic stability of the isoxazole ring youtube.comyoutube.comyoutube.com. Proton transfers are critical throughout this process, facilitating nucleophilic attacks and the expulsion of water. In the 1,3-dipolar cycloaddition route, while direct dehydration is not a feature, the formation of the ring from nitrile oxides and alkynes involves the establishment of new sigma bonds, and sometimes the elimination of small molecules like HBr from intermediate bromoisoxazolines to achieve the aromatic isoxazole structure organic-chemistry.org.
Regioselectivity and Stereoselectivity Studies
The synthesis of isoxazoles, including the regiochemical placement of substituents and the stereochemical outcomes (particularly for isoxazoline intermediates), is a significant aspect of mechanistic studies.
Influence of Substituent Effects
Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by electronic and steric effects wikipedia.orgorganic-chemistry.orgnumberanalytics.commdpi.comorganic-chemistry.org. Frontier Molecular Orbital (FMO) theory is a key tool for predicting the favored orientation of the dipole and dipolarophile. Electron-withdrawing groups on the dipolarophile tend to enhance the interaction between the LUMO of the dipolarophile and the HOMO of the dipole, influencing the regiochemical outcome wikipedia.orgorganic-chemistry.orgmdpi.com. Conversely, electron-donating groups on the dipolarophile can alter this interaction. Steric hindrance can also direct the cycloaddition to the less encumbered face of the reacting molecules wikipedia.orgnumberanalytics.commdpi.com. For example, reactions between nitrile oxides and unsymmetrical alkynes can yield mixtures of 3,5- and 3,4-disubstituted isoxazoles, with the specific ratio dictated by the electronic nature of the substituents organic-chemistry.orgrsc.org.
In the hydroxylamine condensation pathway, regioselectivity is influenced by the structure of the 1,3-dicarbonyl compound. For unsymmetrical -keto esters, the position of substituents can direct the cyclization. For instance, the Claisen isoxazole synthesis has shown that substituents at the 2-position of -keto esters can favor the formation of 3-hydroxyisoxazoles, whereas other conditions might lead to isoxazolin-5-ones youtube.com.
Stereochemical Outcomes of Isoxazole-forming Reactions
Stereoselectivity is particularly relevant when alkenes are used as dipolarophiles in the 1,3-dipolar cycloaddition reactions, leading to isoxazoline intermediates wikipedia.orgnumberanalytics.commdpi.combeilstein-journals.org. The reaction is often stereospecific with respect to the alkene geometry ; cis-alkenes yield cis-isoxazolines, and trans-alkenes yield trans-isoxazolines wikipedia.orgnumberanalytics.combeilstein-journals.org. This concerted nature of the cycloaddition preserves the stereochemistry of the alkene in the formed ring. However, once the isoxazoline is converted to the aromatic isoxazole, this stereochemical information is typically lost due to the formation of the planar aromatic system. For the hydroxylamine condensation route, stereochemistry is generally not a primary concern for the formation of aromatic isoxazoles, as the aromatization process eliminates chiral centers that might have been present in the acyclic precursors or intermediates.
Compound List
this compound
Isoxazole
Nitrile oxide
Alkyne
Alkene
Isoxazoline
Hydroxylamine
1,3-Dicarbonyl compounds
-unsaturated ketones
Enamino ketones
Ynones
Primary nitro compounds
Propargylamines
Aldoximes
Nitroalkanes
Hydroxamoyl chlorides
-keto esters
3-Hydroxyisoxazole
Isoxazolin-3-one
Isoxazolin-5-one
3,5-Disubstituted isoxazoles
3,4-Disubstituted isoxazoles
5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3)
Data Tables
Computational Chemistry and Theoretical Studies of Isoxazol 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that calculates the electronic structure of a many-electron system. It is particularly effective for predicting molecular geometries, electronic properties, and reaction pathways.
Electronic Structure Analysis
DFT calculations are instrumental in analyzing the electronic structure of isoxazole (B147169) and its derivatives, providing detailed information about electron distribution, bonding, and energy levels. Studies on related isoxazole systems have determined optimized molecular structural parameters, including bond lengths and angles, and investigated electronic properties such as charge densities and dipole moments. For instance, calculations on benzo[d]isoxazole derivatives using B3LYP/6-311 g(d,p) levels of theory have provided optimized geometries and electronic parameters mdpi.com. Similarly, studies on isoxazole and isothiazole (B42339) derivatives using DFT have reported net charges, bond lengths, dipole moments, and heats of formation, correlating these with chemical reactivity researchgate.net. The electronic structure analysis also includes the calculation of molecular electrostatic potential (MEP) surfaces, natural charge population (NPA), and natural bond orbital (NBO) analyses to understand donor-acceptor interactions and intermolecular forces uctm.edu.
Quantum Chemical Calculations for Thermodynamic Stability
Computational chemistry plays a crucial role in understanding the inherent stability and reactivity of molecules like Isoxazol-4-ol. Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to predict thermodynamic properties. These studies help elucidate the energetic landscape of the molecule, providing insights into its stability under various conditions. For instance, research has explored the acid effect on the thermodynamic stability of isoxazole-4-ol heterocycles, indicating that computational evaluations can provide direct answers to experimental observations regarding molecular stability scielo.bramazonaws.com. These calculations can also predict properties such as energy gaps between molecular orbitals, which are indicative of a molecule's electronic structure and potential reactivity researchgate.net.
Z-E Isomerization Studies
Isomerization, particularly Z-E isomerism, is a critical aspect of molecular conformation and reactivity. Computational studies have investigated the Z-E isomerization of various heterocyclic systems, including those related to isoxazoles. For example, studies on γ-alkylidenebutenolides have used computational methods to understand the mechanisms and energy barriers involved in Z-E isomerization in acidic media scielo.br. These calculations help determine the relative stability of isomers and the conditions under which interconversion occurs. The ability to predict these conformational preferences is vital for understanding molecular behavior in biological systems and chemical reactions.
Structure-Activity Relationship (SAR) Modeling
The exploration of this compound derivatives in medicinal chemistry heavily relies on Structure-Activity Relationship (SAR) modeling. This approach aims to correlate specific structural features of a molecule with its observed biological activity, guiding the design of more potent and selective compounds. Numerous studies have utilized SAR analysis to understand how modifications to the isoxazole scaffold influence biological outcomes nih.govnih.govacs.orgmdpi.comresearchgate.netnih.govmdpi.comrsc.orgespublisher.com.
Pharmacophore Modeling of this compound Derivatives
Pharmacophore modeling is a key tool in SAR studies, focusing on the three-dimensional arrangement of functional groups essential for biological activity. For this compound derivatives, pharmacophore models have been developed to understand interactions with specific biological targets. For example, studies have constructed pharmacophore models for inhibitors of the System xc− transporter, incorporating data from various isoxazole-based compounds nih.gov. These models highlight the importance of specific features, such as hydrogen-bond acceptors and lipophilic domains, in achieving high binding affinity and efficacy. In other research, pharmacophore modeling has been used to guide the design of isoxazole derivatives targeting receptors like RORγt, identifying key interaction points within the receptor's binding site acs.orgnih.gov.
Ligand-Target Interactions (e.g., Calcium Channels, RORγt, GATA4, NKX2-5)
Isoxazole derivatives, including those related to this compound, have been investigated for their interactions with a range of biological targets.
Calcium Channels: Studies on 4-isoxazolyl-1,4-dihydropyridines have revealed unique SAR profiles concerning their interaction with calcium channels. These investigations have utilized patch-clamp analysis and molecular modeling to elucidate how structural modifications affect binding affinity and channel modulation, noting that affinity increases dramatically at higher holding potentials nih.gov.
RORγt: Trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). SAR studies, guided by in silico docking and confirmed by biochemical assays and X-ray crystallography, have shown that modifications at the C-4 position of the isoxazole ring, particularly the lipophilicity of the linker, significantly impact potency. Furthermore, a hydrogen-bond donor moiety at the C-5 position was found to be essential for activity acs.orgnih.gov.
GATA4 and NKX2-5: Research has explored isoxazole derivatives as modulators of protein-protein interactions between GATA4 and NKX2-5. SAR analysis indicated that the aromatic isoxazole substituent in the southern part of the molecule regulates the inhibition of GATA4-NKX2-5 transcriptional synergy. The presence of a hydrogen-bond acceptor, often localized on the nitrogen atom of the isoxazole ring, was found to be important for binding affinity core.ac.uk.
Other Targets: Isoxazole derivatives have also been studied for their interactions with other targets, such as the System xc− transporter nih.gov and metabotropic glutamate (B1630785) receptors (mGluRs) nih.gov. For instance, isoxazolo[3,4-d]pyridazinones have shown robust and selective positive functional modulation of mGluR subtypes 2 and 4.
Influence of Substituent Modifications on Biological Activity
Modifying substituents on the isoxazole core is a primary strategy for optimizing biological activity. SAR studies have consistently demonstrated that the nature and position of substituents play a critical role.
Anticancer Activity: For isoxazole derivatives evaluated for anticancer activity, it has been observed that hydrophilic substituents on the isoxazole ring can enhance cytotoxic activity. Conversely, electron-donating groups on a phenyl ring, such as methoxy (B1213986) substituents, can enhance anticancer activity in certain chalcone (B49325) derivatives nih.gov. Halogen atoms (F, Cl, Br) at the phenyl substituent on the isoxazole ring have been shown to significantly enhance α-amylase inhibitory activity, with fluorinated derivatives often exhibiting higher activity nih.govmdpi.com.
Anti-inflammatory Activity: In studies focusing on anti-inflammatory agents, specific isoxazole derivatives have shown significant activity, with SAR analysis highlighting the importance of certain functional groups for interaction with enzymes like COX-2 nih.gov.
RORγt Activity: For RORγt ligands, SAR studies revealed that an ether linkage at the C-4 position of the isoxazole ring led to a significant increase in potency compared to an amine linker. The introduction of fluorine substituents on the benzoic acid moiety proved detrimental to coactivator inhibition acs.orgnih.gov.
Spectroscopic and Crystallographic Characterization of Isoxazol 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of isoxazole (B147169) derivatives. Through various NMR experiments, it is possible to map the proton and carbon skeletons, confirm the substitution pattern, and study dynamic molecular processes.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of protons within a molecule. For isoxazole derivatives, the chemical shift of the proton at the 4-position (H-4) is particularly diagnostic. In 3,5-disubstituted isoxazoles, this proton typically appears as a sharp singlet. Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5 of the ring. For instance, in 3,5-diphenylisoxazole, the H-4 signal is observed at approximately 6.84 ppm. The presence of different aromatic or aliphatic groups can shift this value, but it generally remains in a predictable region of the spectrum, providing key evidence for the formation and substitution pattern of the isoxazole ring.
| Compound | Solvent | Chemical Shift of H-4 (δ, ppm) |
| 3,5-diphenylisoxazole | CDCl₃ | 6.84 |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl₃ | 7.34 |
| 5-(4-chlorophenyl)-3-phenylisoxazole | CDCl₃ | 6.81 |
| 6-(6-fluoro-2-(prop-2-yn-1-ylamino)benzo[d]thiazol-6-yl)-3-phenyl-6,7-dihydro-5H- researchgate.netipb.ptst-andrews.ac.uktriazolo[4,5-g]quinazolin-5-yl)methyl)isoxazole | CDCl₃ | 6.57 |
This is an interactive data table. Click on the headers to sort.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal. For the isoxazole ring, the chemical shifts of the three ring carbons (C-3, C-4, and C-5) are characteristic. Generally, C-3 and C-5, being bonded to both carbon/hydrogen and a heteroatom, resonate further downfield compared to C-4. For example, in 3,5-diphenylisoxazole, the signals for C-3, C-4, and C-5 appear at approximately 162.9 ppm, 97.4 ppm, and 170.3 ppm, respectively. In various quinazolinone-isoxazole hybrids, the C-3 and C-5 carbons are typically found in the 161-169 ppm range, while the C-4 carbon resonates around 100 ppm uwf.edu.
| Compound | Solvent | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) |
| 3,5-diphenylisoxazole | CDCl₃ | 162.9 | 97.4 | 170.3 |
| 3-phenyl-5-(p-tolyl)isoxazole | CDCl₃ | 162.8 | 96.8 | 170.5 |
| 5-(4-chlorophenyl)-3-phenylisoxazole | CDCl₃ | 163.0 | 97.8 | 169.2 |
| 3-(Quinolin-2-yl)-5-phenylisoxazole | CDCl₃ | 164.2 | 98.6 | 170.6 |
This is an interactive data table. Click on the headers to sort.
Two-dimensional (2D) NMR experiments are crucial for confirming complex structures by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for piecing together fragments of a molecule by tracing proton-proton connectivities within aliphatic chains or aromatic systems attached to the isoxazole core scielo.org.mx.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule scielo.org.mx.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly powerful for establishing the connectivity between different molecular fragments and for assigning quaternary (non-protonated) carbons. For instance, HMBC experiments have been used to definitively determine the regioselectivity in the synthesis of bis-isoxazole derivatives, confirming which atoms are connected following a cycloaddition reaction researchgate.net. These techniques, when used together, provide a comprehensive and unambiguous picture of the molecular structure st-andrews.ac.uk.
Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes within molecules, such as the rotation around single bonds or ring inversions. Many complex molecules exist as a mixture of rapidly interconverting conformers at room temperature. If the rate of this interconversion is on the NMR timescale, it can lead to significantly broadened signals, making structural analysis difficult.
By lowering the temperature of the NMR experiment, the rate of interconversion can be slowed. At a sufficiently low temperature (the coalescence point), the single broad peak may resolve into two or more distinct sets of sharp signals, one for each stable conformer. This allows for the characterization of each individual conformer. VT-NMR studies are particularly useful for isoxazole derivatives with bulky substituents, where hindered rotation around a single bond can lead to the existence of stable rotational isomers (rotamers) mdpi.com. Similar studies on related heterocyclic systems, like isoxazolidines, have used VT-NMR to investigate the dynamics of nitrogen inversion, where the nitrogen atom rapidly flips its configuration, leading to interconverting isomers (invertomers) that can be resolved at low temperatures researchgate.net. The energy barrier for these dynamic processes can be calculated from the coalescence temperature, providing valuable insight into the molecule's conformational flexibility uwf.edu.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The isoxazole ring gives rise to several characteristic absorption bands. Key vibrations include the C=N stretching, N-O stretching, and C-O stretching. These bands, in conjunction with absorptions from other functional groups in the substituents, provide a diagnostic fingerprint for the molecule. For example, the IR spectrum of an isoxazole derivative will typically show characteristic stretching vibrations for the C=N bond around 1610-1665 cm⁻¹, the C-O bond around 1068-1159 cm⁻¹, and the N-O bond around 1150-1275 cm⁻¹ uwf.eduauremn.org.br.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=N (in isoxazole ring) | Stretching | 1610 - 1665 |
| N-O (in isoxazole ring) | Stretching | 1150 - 1275 |
| C-O (in isoxazole ring) | Stretching | 1068 - 1159 |
| Aromatic C-H | Stretching | ~3050 |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For isoxazole derivatives, high-resolution mass spectrometry (HRMS) is routinely used to determine the precise molecular weight of the compound. This allows for the calculation of the exact molecular formula, which serves as a fundamental confirmation of the compound's identity. The measured mass of the protonated molecule [M+H]⁺ is compared to the calculated mass for the proposed formula, with a close match providing strong evidence for the structure.
The fragmentation pattern observed in the mass spectrum can also offer structural clues. The isoxazole ring is known to undergo characteristic cleavage upon ionization. The fragmentation is often initiated by the cleavage of the weakest bond in the ring, the N-O bond. This initial cleavage can lead to a cascade of rearrangements and further fragmentation, resulting in smaller, stable charged fragments. Studies on the collision-induced dissociation (CID) of deprotonated isoxazole show that a "nonstatistical shattering mechanism" can dominate, leading to a variety of products researchgate.net. This detailed fragmentation analysis helps in confirming the core structure and the nature of its substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within isoxazole derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides valuable information about the conjugated π-electron systems within the molecule. libretexts.org
Studies on various isoxazole derivatives have recorded their UV-Vis spectra in different solvents to understand their photophysical properties. For example, a series of (E)-4-benzylidene-3-propylisoxazol-5(4H)-one derivatives exhibited λmax values in the range of 376-380 nm when measured in methanol. nih.gov The position of λmax can be influenced by the nature of substituents on the isoxazole ring and the polarity of the solvent, a phenomenon known as solvatochromism. globalresearchonline.net
UV-Vis absorption data is fundamental for analyzing the electronic structure and determining the optical bandgap (Eg) of isoxazole derivatives. The bandgap is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thermofisher.com This energy can be estimated from the onset of the absorption band in the UV-Vis spectrum. thermofisher.com
Computational chemistry, particularly Density Functional Theory (DFT), is often used in conjunction with experimental UV-Vis data to provide a more detailed understanding of the electronic structure. researchgate.netscielo.org.za Theoretical studies on isoxazole derivatives have employed various DFT functionals to calculate the HOMO-LUMO energy gap. researchgate.net For a series of 3,5-diphenylisoxazole derivatives, the calculated energy gap was found to range from 1.07 eV to 6.50 eV, depending on the computational method used. researchgate.net These calculations help to interpret the observed electronic transitions and predict the reactivity and electronic properties of the molecules. scielo.org.za The first photoabsorption region for the parent isoxazole molecule, which accesses singlet excited states, appears above 5.5 eV. researchgate.net
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.netnih.govspringernature.comencyclopedia.pub By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated. This allows for the precise assignment of the spatial arrangement of every atom. encyclopedia.pub
The following table summarizes crystallographic data obtained for a representative isoxazole derivative.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Compound 3 * | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | mdpi.com |
Note: Compound 3 is a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, analyzed to demonstrate the application of the technique.
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org For isoxazole derivatives, these interactions are critical in directing the formation of their supramolecular structures. Key interactions include hydrogen bonding and π-π stacking. rsc.orgnih.gov
Hydrogen Bonding: Hydrogen bonds, particularly those involving the nitrogen and oxygen heteroatoms of the isoxazole ring, play a significant role in stabilizing the crystal lattice. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov The presence of hydrogen bonding can also influence the strength of other interactions, such as π-π stacking. rsc.org
The interplay of these and other weaker forces, like van der Waals interactions, dictates the final, densely packed crystal structure. nih.gov
Single-crystal X-ray diffraction also provides a precise snapshot of the preferred conformation of a molecule in the solid state. This includes the planarity of ring systems and the torsion angles that define the orientation of substituents.
For some functionalized isoxazole derivatives, the five-membered ring may adopt a non-planar conformation. For example, in the crystal structure of a chiral C₂₂H₁₈FNO₂ compound, the isoxazole ring was found to have an "envelope" conformation, where one carbon atom deviates significantly from the mean plane formed by the other four atoms. researchgate.net This detailed conformational information is vital for understanding structure-activity relationships, as the specific shape of a molecule often dictates its biological function.
Applications of Isoxazol 4 Ol As a Synthetic Building Block and Precursor
Synthesis of Complex Heterocyclic Systems
The isoxazole (B147169) ring is a valuable precursor for creating a multitude of other heterocyclic structures through ring-opening, rearrangement, and cycloaddition reactions.
Derivatization to Isoxazol-5(4H)-ones
Isoxazol-5(4H)-ones are structural isomers of isoxazol-4-ols and are important scaffolds in their own right, known for a range of biological activities. The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is typically achieved through a one-pot, three-component cyclocondensation reaction. This process involves reacting an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester. Various catalysts and conditions have been developed to promote this reaction efficiently.
| Catalyst/Medium | Aldehyde Type | β-Ketoester | Yield Range |
| L-valine in ethanol | Aromatic | Alkyl acetoacetates | 74–97% |
| Sodium malonate in water | Aryl/Heteroaryl | Ethyl acetoacetate | Good |
| Nano-MgO in water | Aryl/Heteroaryl | β-oxoesters | High |
These methods demonstrate the construction of the isoxazol-5(4H)-one ring system from acyclic precursors rather than a direct derivatization from isoxazol-4-ol.
Formation of Pyrazole and Isoxazole-4-carboxylic Acids
Derivatives of this compound are instrumental in the synthesis of other important chemical entities like pyrazoles and isoxazole-4-carboxylic acids.
Isoxazole-4-carboxylic Acids: The synthesis of isoxazole-4-carboxylic acid derivatives can be achieved through a domino isoxazole-isoxazole isomerization. nih.gov This process involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles, which are derivatives of this compound. The reaction proceeds through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.gov Alternative methods involve the cyclization of 3-substituted-3-oxopropionates with hydroxylamine hydrochloride to form a 3-substituted-isoxazol-5(4H)-one, which is then converted through ring-opening and re-closure to yield the 3-substituted-4-isoxazole carboxylic acid. google.com
Pyrazoles: Isoxazoles can be transformed into pyrazoles through ring-opening and subsequent recyclization. One reported method involves a molybdenum-mediated N–O bond cleavage of the isoxazole ring, which leads to a β-amino enone intermediate. researchgate.net This intermediate is then hydrolyzed in situ to a 1,3-diketone, which subsequently reacts with hydrazine to form the pyrazole ring. researchgate.net Another approach uses a nickel(0) complex to catalyze the transformation of isoxazoles directly into pyrazoles in a single step. organic-chemistry.org
Interconversion to other five-membered heterocycles (e.g., oxazoles, pyrazoles, thiadiazoles, triazoles)
The isoxazole ring is a versatile precursor that can be converted into various other five-membered heterocycles through ring transformation reactions. These transformations often involve cleavage of the weak N-O bond followed by rearrangement and reaction with other reagents.
Oxazoles: The conversion of isoxazoles to oxazoles can occur under different conditions. A base-catalyzed ring transformation of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into an oxazole derivative has been reported, proceeding through a proposed Beckmann rearrangement. rsc.org Another method involves a photochemical transposition reaction, which can be performed in a continuous flow process to yield di- and trisubstituted oxazoles. organic-chemistry.org Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can also lead to oxazole-4-carboxylates via an azirine intermediate under thermolytic conditions. nih.gov
Pyrazoles: As mentioned previously, isoxazoles can be converted to pyrazoles by reaction with hydrazine, often mediated by molybdenum or nickel catalysts that facilitate the initial ring opening. researchgate.netorganic-chemistry.org
Triazoles: The synthesis of isoxazole-triazole hybrids often involves building the triazole ring onto an isoxazole scaffold rather than a direct ring transformation. researchgate.net However, ring chain transformations of related systems, such as the reaction of cyclic α-oxo ketene N,S-acetals with hydroxylamine, can produce isoxazolyl-1,2,4-triazoles. tandfonline.com
Thiadiazoles: Ring transformation of related five-membered heterocycles like 1,3,4-oxadiazoles into 1,3,4-thiadiazines has been documented, suggesting the potential for similar transformations starting from isoxazole precursors, although direct examples are less common. jocpr.com
Synthesis of 4-Substituted Isoxazole-3,5-dicarboxylic Acids
The synthesis of 4-substituted isoxazole-3,5-dicarboxylic acids has been reported through the reaction of Schiff bases with ethyl nitroacetate. This reaction, conducted in the presence of an amine base, yields 4-substituted isoxazole-3,5-dicarboxylic amides, which can then be hydrolyzed to the corresponding dicarboxylic acids. researchgate.net Another relevant transformation involves using 3,5-dimethyl-4-nitroisoxazole as a precursor in allylic-allylic alkylation reactions. The isoxazole moiety in the resulting product can be subsequently transformed into a carboxylic acid group, providing a route to dicarboxylic acid derivatives. acs.org
Development of Bioactive Compounds
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, and derivatives originating from precursors like this compound are associated with a wide spectrum of pharmacological activities. nih.gov The versatility of the isoxazole ring allows for structural modifications that lead to compounds with enhanced potency and selectivity for various biological targets. nih.govijpca.org
Isoxazole-containing compounds have demonstrated a broad range of therapeutic effects, making them attractive candidates in drug discovery. nih.govwisdomlib.org The ability to functionalize the isoxazole ring, a process for which this compound is a prime starting point, is crucial for developing new therapeutic agents.
Table of Bioactive Compound Classes Derived from Isoxazole Scaffolds:
| Pharmacological Activity | Examples/Compound Class |
|---|---|
| Antimicrobial | Sulfamethoxazole, Oxacillin, Dicloxacillin, Cloxacillin. nih.gov Isoxazole derivatives have shown activity against both gram-positive and gram-negative bacteria. ijpca.org |
| Anti-inflammatory | Valdecoxib, Leflunomide. ijpca.org Derivatives such as 4,5-diarylisoxazol-3-carboxylic acids act as leukotriene biosynthesis inhibitors. nih.gov |
| Anticancer | Isoxazole compounds have shown cytotoxic activity against various cancer cell lines and can act as small molecule inhibitors (SMIs) of intracellular signaling pathways. wisdomlib.orgespublisher.com |
| Anticonvulsant | Zonisamide. nih.gov |
| Antiviral | Pleconaril. nih.gov |
| Antioxidant | Quinazolin-4-one-isoxazole hybrids have been assessed for their antioxidant properties. nih.gov |
| Neuroprotective | Isoxazole derivatives are being investigated for their potential in treating neurodegenerative disorders. nih.gov |
The development of these bioactive compounds underscores the importance of this compound and related structures as foundational elements in the design and synthesis of next-generation pharmaceuticals. researchgate.netniscpr.res.in
Precursors for Neuroactive Compounds
The hydroxylated isoxazole scaffold is a cornerstone in the development of compounds targeting the central nervous system (CNS). Although research often highlights 3-hydroxyisoxazole isomers, the underlying principle of using the isoxazole core to arrange functional groups in a specific spatial orientation is key to their neuroactivity. A prominent example is Muscimol (5-aminomethyl-3-hydroxyisoxazole), a constituent of Amanita muscaria mushrooms, which is a potent and selective agonist for the GABA-A receptor. wikipedia.org Its structural relative, Ibotenic acid, also found in these mushrooms, is another neuroactive natural product containing the hydroxy-isoxazole ring. lifechemicals.comresearchgate.net
Research has led to the synthesis of various analogues for exploring neuroprotective and anticonvulsant activities. For instance, a series of lipophilic diaromatic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were synthesized and evaluated as GABA uptake inhibitors. nih.gov These compounds proved effective as anticonvulsants, demonstrating their ability to cross the blood-brain barrier. nih.gov This body of research underscores the utility of the hydroxy-isoxazole core as a foundational structure for designing novel CNS-active agents. researchgate.netnih.gov
Scaffold for Pharmacologically Relevant Molecules
The isoxazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities. nih.govnih.gov The ability to easily synthesize and modify the isoxazole ring allows for extensive structure-activity relationship (SAR) studies, leading to the development of potent and selective therapeutic agents. nih.govnih.gov Isoxazole-containing compounds have been successfully marketed as drugs for various conditions, demonstrating their clinical significance. researchgate.netnih.gov
The versatility of the isoxazole scaffold is evident in the broad range of biological targets it can be adapted to engage. semanticscholar.orgresearchgate.net Research has demonstrated activities including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and immunosuppressant effects. nih.govresearchgate.net For example, 4,5-diarylisoxazole derivatives have been developed as inhibitors of Hsp90, a key target in cancer therapy, and have shown strong tumor growth suppression in preclinical models. nih.gov Similarly, other derivatives have been identified as potent inhibitors of leukotriene biosynthesis, which is relevant for treating inflammatory diseases. nih.gov
The following table summarizes the diverse pharmacological applications of molecules built upon the isoxazole scaffold.
| Therapeutic Area | Specific Activity / Target | Example Isoxazole Derivative Class |
| Oncology | Hsp90 Inhibition, Antiproliferative | 4,5-Diarylisoxazoles |
| sPLA2 Inhibition | Indole-containing isoxazoles | |
| Inflammation & Pain | COX-2 Inhibition, Analgesic | 4,5-Diphenyl-4-isoxazolines, Indolyl-isoxazoles |
| Leukotriene Biosynthesis Inhibition (FLAP) | 4,5-Diarylisoxazol-3-carboxylic acids | |
| Infectious Diseases | Antibacterial, Antifungal | Isoxazole-pyrrole hybrids, Benzisoxazolyl imidazothiadiazoles |
| Antiviral, Antitubercular | General isoxazole derivatives | |
| Central Nervous System | Anticonvulsant, Antidepressant | 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol derivatives |
| Immunology | Immunosuppressant, Antirheumatic | General isoxazole derivatives, Leflunomide |
Isoxazole-containing Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved metabolic stability and oral bioavailability. The isoxazole ring serves as an excellent scaffold in this field due to its rigid structure and ability to be functionalized, allowing it to act as a surrogate for peptide bonds or to introduce unnatural amino acid side chains. nih.gov
One notable example is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel, non-proteinogenic β-amino acid for incorporation into peptide chains via solid-phase synthesis. nih.gov This demonstrates how the isoxazole-4-substituted core can be used to construct hybrid peptides with unique conformations and properties. nih.gov The incorporation of such isoxazole-based amino acids is a strategy used to enhance the therapeutic potential of peptides. nih.gov Furthermore, molecular hybridization, which combines bioactive scaffolds like isoxazole into a single molecule, has been successfully applied to peptidomimetics to enhance properties such as potency and selectivity. nih.gov
Applications in Agrochemical Research
Beyond pharmaceuticals, the isoxazole scaffold is a significant component in the field of agrochemical research. researchgate.netresearchgate.net Numerous isoxazole derivatives have been synthesized and commercialized as agents for crop protection. researchgate.net Their applications span herbicides, insecticides, and fungicides, making them a versatile tool for managing agricultural pests and diseases. nih.govnih.gov
Development of Crop Protection Agents
The development of effective crop protection products is essential for ensuring global food security. nih.gov Isoxazole derivatives have been identified as a key class of heterocyclic compounds for creating new agrochemicals. researchgate.net The chemical stability and broad biological activity of the isoxazole ring make it an attractive starting point for the synthesis of novel pesticides. researchgate.net Researchers utilize the isoxazole core to develop molecules with optimized efficacy, selectivity, and environmental profiles. The goal is to create agents that effectively control target pests while minimizing harm to non-target organisms and ecosystems. nih.gov
Herbicidal and Insecticidal Applications
Isoxazole derivatives have demonstrated significant utility as both herbicides and insecticides. nih.govresearchgate.net In weed management, certain isoxazole compounds have been developed that show potent herbicidal activity against a variety of weeds. In the realm of insect control, isoxazole-containing molecules have been synthesized that are effective against various agricultural pests. nih.govnih.gov The structural versatility of the isoxazole ring allows chemists to fine-tune the molecule's properties to target specific biological pathways in weeds or insects, leading to the creation of selective and effective crop protection products. nih.gov
Material Science Applications
The applications of isoxazole derivatives extend into the realm of material science. The unique electronic and photophysical properties of the isoxazole ring make it a valuable component in the design of functional materials. researchgate.net For instance, certain isoxazole derivatives are used as dyes and have applications in the development of semiconductors and liquid crystals. researchgate.net
A notable application for 4-hydroxy-isoxazole derivatives is in cosmetology, specifically as UV filters. google.com These compounds exhibit strong UV absorption in the spectral range of 240-300 nm, making them effective filters for UV-B radiation, which is responsible for causing skin erythema. google.com This photoprotective property highlights a specialized application of this compound derivatives in materials designed to interact with and manage electromagnetic radiation. google.com
Incorporation into Polymer Formulations
The isoxazole ring serves as a valuable structural motif in polymer chemistry, primarily integrated through cycloaddition reactions. The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a principal method for forming the isoxazole core, and this strategy has been extended to create polyisoxazoles. rsc.org This approach has received less attention than the analogous "click chemistry" for polytriazole synthesis but offers a powerful route to novel polymer backbones. rsc.org
Research has demonstrated the synthesis of bio-based polyisoxazoline materials derived from vanillin, which were used to encapsulate a thermoelectric generator. rsc.org Post-polymerization modifications of polyisoxazoles can also be performed to access materials with interesting properties, such as poly-β-aminoalcohols and poly-β-enaminoketones. rsc.org
Furthermore, solid-phase synthesis techniques have been employed to create libraries of isoxazole-containing compounds. In one strategy, an isoxazole-substituted carboxylic acid methyl ester was prepared and subsequently anchored to a Wang resin, allowing for the construction of a diheterocyclic system that was ultimately cleaved from the polymer support. acs.org This highlights the utility of isoxazole derivatives in combinatorial chemistry and the synthesis of functional molecules on a polymer scaffold.
Fluorescent Sensors and Liquid Crystals
The distinct electronic and structural characteristics of the isoxazole ring make it a valuable component in the design of advanced optical materials, including fluorescent sensors and liquid crystals.
Fluorescent Sensors
Suitably designed isoxazole derivatives can exhibit intense fluorescent properties, making them effective as fluorescent tags and components of chemosensors. nih.gov The isoxazole nucleus can be incorporated into larger molecular frameworks to create sensors that detect specific analytes, such as metal ions.
One notable application is the development of isoxazole-calix mdpi.comarene derivatives for the selective and sensitive recognition of copper(II) ions. researchgate.net In these sensors, pyrene or anthracene fluorophores are tethered to a calix mdpi.comarene scaffold via an isoxazole linker. The fluorescence of these compounds is significantly quenched upon exposure to copper(II) ions, providing a clear detection mechanism. researchgate.net The sensing mechanism is believed to involve the disruption of pyrene-pyrene stacking upon coordination of the copper ion. researchgate.net The isoxazole ring plays a crucial role in the molecular architecture, linking the signaling unit (fluorophore) to the recognition unit (calixarene).
The development of fluorescent sensors often relies on mechanisms like Photoinduced Electron Transfer (PET) and Chelation Enhancement of Fluorescence (CHEF). mdpi.comnih.govrsc.org In many sensor designs, the isoxazole moiety can be part of the conjugated system that constitutes the fluorophore, whose emission properties are modulated by the binding of an analyte. nih.gov
Liquid Crystals
The isoxazole ring has been successfully incorporated as a core unit in thermotropic liquid crystals. researchgate.netarkat-usa.org The inclusion of five-membered heterocycles like isoxazole is a key strategy in designing new liquid crystalline materials due to their ability to modify molecular geometry, polarity, and polarizability. researchgate.netarkat-usa.org
Energetic Materials
The isoxazole framework, particularly when substituted with nitro groups, is a key building block for the synthesis of advanced energetic materials. These compounds are sought for their potential to offer high performance combined with good thermal stability and reduced sensitivity to external stimuli like impact and friction. nih.govchemistry-chemists.com
A significant area of research involves the use of the 4-nitroisoxazole scaffold. Novel biheterocyclic energetic materials incorporating this unit have been synthesized, demonstrating excellent thermal stability (decomposition temperatures between 181-244 °C), good densities (1.71-1.74 g·cm⁻³), and high detonation velocities (7.6-8.3 km·s⁻¹), while maintaining insensitivity to friction. nih.gov This represents the first known incorporation of the 4-nitroisoxazole scaffold into high-energy materials. nih.gov
The isoxazole ring is also valuable because it is relatively easy to introduce alkyl nitrate side chains onto the N-heterocyclic skeleton compared to other heterocycles like tetrazole or triazole. nih.gov This has led to the development of compounds such as 3,4-bis(5-nitroxymethylisoxazol-3-yl) furoxan, which has been investigated as a potential new melt-castable explosive. nih.gov Azole-based compounds featuring isoxazole subunits enriched with nitratomethyl or nitratoethyl groups are also promising as energetic plasticizers. researchgate.net These materials generally exhibit good thermal stability and detonation performance. researchgate.net
The synthesis strategy often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne to form the isoxazole ring. researchgate.net This metal-free approach is efficient and scalable for producing energetic materials like 3,3′-biisoxazole-4,4′,5,5′-tetrakis(methyl nitrate). researchgate.net The properties of these materials indicate their potential as both highly explosive materials and propellant plasticizers. researchgate.net
Table 1: Properties of Isoxazole-Based Energetic Materials
| Compound Class | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| 4-Nitroisoxazole-Based Biheterocycles | 1.71–1.74 | 7.6–8.3 | 181–244 | nih.gov |
| 3,4-bis(5-nitroxymethylisoxazol-3-yl) furoxan | 1.712 | 7.374 | 193.8 | nih.gov |
Biological Activity and Mechanistic Studies of Isoxazol 4 Ol Derivatives
Modulation of Specific Biological Targets
Derivatives of isoxazol-4-ol have been shown to interact with a variety of specific biological targets, leading to modulation of their function. These interactions are key to their potential therapeutic applications and are detailed in the following subsections.
Certain this compound derivatives, particularly those integrated into a dihydropyridine (B1217469) (DHP) scaffold, have been investigated as antagonists of voltage-gated calcium channels (VGCC). The fusion of the isoxazole (B147169) and DHP ring systems creates isoxazolyl-dihydropyridines (IDHPs) with unique conformational properties useful for probing biological activity.
Research into these compounds has demonstrated that strategic placement of substituents can significantly impact their affinity for VGCCs. For instance, a study on a series of 4-isoxazolyl-1,4-dihydropyridines revealed a notable structure-activity relationship. The introduction of a methyl group at a specific position led to a significant variation in binding affinity at the VGCC. The (R)-(+)-1-phenyl-prop-2-yl derivative exhibited the highest affinity, followed by the phenethyl and the (S)-(-)-1-phenyl-prop-2-yl derivatives, with a substantial eudismic ratio of 56.7, highlighting the stereoselectivity of the interaction. nih.gov
| Compound | Binding Affinity (nM) | Reference |
|---|---|---|
| (R)-(+)-1-phenyl-prop-2-yl derivative | 3.7 | nih.gov |
| Phenethyl derivative | 22.9 | nih.gov |
| (S)-(-)-1-phenyl-prop-2-yl derivative | 210 | nih.gov |
The retinoic-acid-receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various inflammatory and autoimmune diseases. nih.govresearchgate.net Consequently, RORγt has emerged as an attractive therapeutic target. Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. nih.gov These compounds bind to an allosteric site within the ligand-binding domain, offering a potential advantage over orthosteric modulators. nih.gov
Structure-activity relationship studies have led to the optimization of initial lead compounds, resulting in derivatives with low nanomolar potency. nih.gov The thermal stabilization effect of these compounds on the RORγt protein has been evaluated using thermal shift assays (TSA). Ligand binding typically increases the thermal stability of the protein, reflected by a change in its melting temperature (ΔTm). The most potent isoxazole derivatives demonstrated significant thermal stabilization effects. nih.gov
| Compound | Thermal Shift (ΔTm in °C) | Reference |
|---|---|---|
| Compound 3 | 4.9 | nih.gov |
| Compound 6 | 6.4 | nih.gov |
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. researchgate.net Certain isoforms are established drug targets for conditions like glaucoma. ijpca.org Isoxazole derivatives have been synthesized and evaluated as inhibitors of human (h) CA isoforms.
One study reported the synthesis of five-membered heterocyclic isoxazole derivatives, with some showing significant inhibitory action against a CA enzyme. researchgate.net Compound AC2 was identified as the most promising inhibitor in this series. researchgate.netrsc.org Another line of research focused on benzenesulfonamides containing isoxazole moieties. These compounds were screened against four human CA isoforms: hCA I, hCA II, hCA IV, and hCA VII. Derivatives from one series displayed excellent inhibitory activity against the cytosolic isoform hCA II and hCA VII, with inhibition constants (KIs) in the nanomolar range. ijpca.org
| Compound | Target Isoform | Inhibitory Activity (IC50/KI) | Reference |
|---|---|---|---|
| AC2 | CA | IC50 = 112.3 ± 1.6 μM | researchgate.netrsc.org |
| AC3 | CA | IC50 = 228.4 ± 2.3 μM | researchgate.net |
| 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide series | hCA II | KI = 0.5 - 49.3 nM | ijpca.org |
| 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide series | hCA VII | KI = 4.3 - 51.9 nM | ijpca.org |
The transcription factors GATA4 and NKX2-5 are crucial for heart development and work synergistically to activate various cardiac genes. nih.govmdpi.com Their interaction is also essential for stretch-induced cardiomyocyte hypertrophy. nih.gov Small molecules capable of modulating this protein-protein interaction (PPI) are of significant interest for potential cardiac therapies.
A phenylisoxazole carboxamide was identified as a hit compound that inhibits the transcriptional synergy between GATA4 and NKX2-5. nih.govmdpi.com Subsequent research involved the synthesis and characterization of 220 derivatives to explore the chemical space around this initial hit. mdpi.com This comprehensive structure-activity relationship (SAR) analysis led to the identification of potent and selective inhibitors. nih.govmdpi.com One of the most potent compounds identified was N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide. mdpi.com
| Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|
| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | 3 μM | mdpi.com |
The neurotransmitter gamma-aminobutyric acid (GABA) is regulated by GABA transporters (GATs). Inhibitors of GABA uptake can prolong the action of GABA and are investigated for conditions like epilepsy. Lipophilic diaromatic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been synthesized and evaluated as GABA uptake inhibitors.
These compounds were tested for their effects on GABA uptake in rat brain synaptosomal preparations and in cells expressing different mouse GAT subtypes (GAT1-4). The derivatives generally showed a preference for the GAT1 transporter over GAT2-4. All of the synthesized compounds were potent inhibitors of synaptosomal GABA uptake, with the most potent being (RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol.
| Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|
| (RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | 0.14 μM |
Other Reported Biological Activities
Beyond the specific targets detailed above, the isoxazole scaffold is associated with a wide spectrum of other biological activities. These have been reported across numerous studies and highlight the versatility of this heterocyclic core in drug discovery. researchgate.net
Reported activities for various isoxazole derivatives include:
Antimicrobial and Antifungal Effects : Many isoxazole derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing significant activity. researchgate.net
Anticancer Properties : Isoxazole-containing compounds have been evaluated for their cytotoxic effects against a range of human cancer cell lines, demonstrating potential as anticancer agents. nih.gov
Anti-inflammatory Activity : The isoxazole nucleus is a component of molecules that exhibit anti-inflammatory properties, with some derivatives showing potent activity in preclinical models. nih.govresearchgate.net
Neuroprotective and Analgesic Effects : The structural motif is found in compounds with neuroprotective capabilities and those that exhibit analgesic properties. nih.gov
Immunomodulatory Functions : Isoxazole derivatives have been shown to possess immunoregulatory properties, including both immunosuppressive and immunostimulatory effects.
These diverse activities underscore the importance of the isoxazole ring in medicinal chemistry and its continued exploration for the development of novel therapeutic agents. researchgate.net
Antidiabetic Activity
Research into this compound derivatives has revealed promising candidates for the management of diabetes mellitus. These compounds have been investigated for their ability to modulate key pathways involved in glucose metabolism.
A notable isoxazole derivative, C45, derived from the natural flavonoid kaempferol, has demonstrated significant anti-diabetic effects. nih.govresearchgate.net In a study utilizing insulin-resistant HepG2 cells, C45 was shown to enhance glucose consumption with a potent half-maximal effective concentration (EC50) of 0.8 nM. nih.govresearchgate.net The mechanism of action for this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net Western blotting analysis revealed that C45 significantly increased the phosphorylation of AMPK. This activation, in turn, leads to a reduction in the levels of two key enzymes in gluconeogenesis: phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govresearchgate.net The modulation of the AMPK/PEPCK/G6Pase pathway is a critical mechanism for controlling glucose homeostasis, and the potent activity of C45 suggests it could be a valuable lead compound in the development of new anti-diabetic drugs. nih.govresearchgate.net
Further studies have supported the potential of isoxazole-based flavonoid derivatives in improving glucose absorption in insulin-resistant cells, highlighting the activation of the AMPK/PEPCK/G6Pase pathway as a likely molecular mechanism. researchgate.net The incorporation of the isoxazole ring is considered a key pharmacophore in exerting these anti-diabetic effects. researchgate.net
| Compound | Model System | Key Findings | Mechanism of Action |
| C45 (Kaempferol-isoxazole derivative) | Insulin-resistant HepG2 cells | Enhanced glucose consumption with an EC50 of 0.8 nM. nih.govresearchgate.net | Activation of the AMPK pathway; increased phosphorylation of AMPK; reduced levels of PEPCK and G6Pase. nih.govresearchgate.net |
Antidepressant and Anxiolytic Activity
Derivatives of this compound have also been explored for their potential therapeutic applications in neuropsychiatric disorders, with several compounds demonstrating notable antidepressant and anxiolytic properties in preclinical studies.
A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for their neuropharmacological effects. researchgate.net In this series, compound 2e , identified as 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol, was found to be the most potent antidepressant agent in the forced swimming test. researchgate.net Its mechanism is believed to involve the inhibition of monoamine oxidase (MAO), an important target in antidepressant therapy. researchgate.net The compounds in this series also showed moderate to significant anxiolytic activities in the elevated plus maze method. researchgate.net
Another study investigated novel heterocyclic tryptophan-hybrid derivatives. mdpi.com Among them, compound 5 showed significant antidepressant activity in the forced-swimming test at a dose of 100 mg/kg, proving to be more potent than the reference agent L-tryptophan. mdpi.com This compound also induced a dose-dependent sedative effect, significantly decreasing locomotor activity in mice. mdpi.com
Furthermore, isoxazole-4-carboxamide derivatives have been identified as potent modulators of the AMPA receptor, a key player in synaptic plasticity and neurotransmission. researchgate.net Compounds CIC-1 and CIC-2 were found to be potent inhibitors of AMPA receptor activity, demonstrating an 8-fold and 7.8-fold inhibition, respectively. researchgate.net Their ability to alter the biophysical gating properties of the receptor highlights their potential as therapeutic candidates for neurological disorders. researchgate.net
| Compound/Derivative Series | Test Model | Key Findings | Potential Mechanism of Action |
| Compound 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol) | Forced Swimming Test (Antidepressant); Elevated Plus Maze (Anxiolytic) | Emerged as the most potent antidepressant agent. researchgate.net Showed significant anxiolytic activity. researchgate.net | Monoamine Oxidase (MAO) inhibition. researchgate.net |
| Compound 5 (Tryptophan-hybrid derivative) | Forced-Swimming Test | More potent antidepressant activity than L-tryptophan at 100 mg/kg. mdpi.com Also showed dose-dependent sedative effects. mdpi.com | Not specified |
| CIC-1 and CIC-2 (Isoxazole-4-carboxamide derivatives) | In vitro receptor activity assays | Potent inhibitors of AMPA receptor activity (8-fold and 7.8-fold inhibition, respectively). researchgate.net | AMPA receptor modulation. researchgate.net |
Insecticidal Activity
The isoxazole scaffold is a critical component in the development of novel insecticides, with various derivatives showing potent activity against a range of insect pests. These compounds often target the insect's nervous system, providing an effective means of control.
A series of 3,5-disubstituted isoxazoles were synthesized and screened for their insecticidal activity against the pulse beetle, Callosobruchus chinensis. semanticscholar.org Several of these compounds demonstrated greater efficacy than the commonly used organophosphorus insecticide, dichlorvos. Specifically, compounds 1a , 1d , 2c , and 5b were particularly effective, with LC50 values of 36 mg L⁻¹, 110 mg L⁻¹, 93 mg L⁻¹, and 134 mg L⁻¹, respectively, compared to an LC50 of 155 mg L⁻¹ for dichlorvos. semanticscholar.org
In another line of research, 4,5-disubstituted 3-isoxazolols were investigated for their effect on housefly GABA receptors. researchgate.net The compound 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol acted as a competitive antagonist of these receptors and exhibited moderate insecticidal activity against houseflies, with a lethal dose (LD50) of 5.6 nmol/fly. researchgate.net The compound showed varying inhibitory concentrations (IC50) across different splice variants of the housefly GABA receptor. researchgate.net
Furthermore, novel isoxazoline (B3343090) derivatives containing sulfonic and carboxylic esters were designed to target the γ-aminobutyric acid (GABA) receptor. acs.org Compound 10o from this series displayed excellent, broad-spectrum insecticidal activity against Plutella xylostella, Mythimna separata, and Aedes aegypti larvae, with LC50 values of 8.32, 5.23, and 0.35 μg/mL, respectively. acs.org These activities were noted to be better than or comparable to the commercial insecticide avermectin. acs.org
| Compound/Derivative Series | Target Pest(s) | Activity (LC50/LD50) | Mechanism of Action |
| 1a (3,5-disubstituted isoxazole) | Callosobruchus chinensis (Pulse beetle) | LC50: 36 mg L⁻¹ semanticscholar.org | Not specified |
| 1d (3,5-disubstituted isoxazole) | Callosobruchus chinensis (Pulse beetle) | LC50: 110 mg L⁻¹ semanticscholar.org | Not specified |
| 2c (3,5-disubstituted isoxazole) | Callosobruchus chinensis (Pulse beetle) | LC50: 93 mg L⁻¹ semanticscholar.org | Not specified |
| 5b (3,5-disubstituted isoxazole) | Callosobruchus chinensis (Pulse beetle) | LC50: 134 mg L⁻¹ semanticscholar.org | Not specified |
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Musca domestica (Housefly) | LD50: 5.6 nmol/fly researchgate.net | Competitive antagonist of GABA receptors. researchgate.net |
| 10o (Sulfonate-containing isoxazoline) | Plutella xylostella, Mythimna separata, Aedes aegypti | LC50: 8.32, 5.23, 0.35 μg/mL, respectively acs.org | Acts on GABA receptors. acs.org |
Analytical Methodologies for Isoxazol 4 Ol and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the separation and quantification of isoxazole (B147169) derivatives. The versatility of chromatographic methods allows for the analysis of a wide array of these compounds, accommodating different polarities and concentrations.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of isoxazole derivatives. nih.govresearchgate.net A specific HPLC method has been developed for the analysis of Hymexazol (3-hydroxy-5-methylisoxazole), a compound structurally related to Isoxazol-4-ol. This method utilizes a mixed-mode stationary phase column, which provides a unique separation mechanism based on both reversed-phase and ion-exchange interactions. sielc.com Such an approach is particularly effective for polar compounds like hydroxyisoxazoles. The conditions for this separation are detailed in the table below.
Table 1: HPLC Method for 3-Hydroxy-5-methylisoxazole Analysis
| Parameter | Value |
|---|---|
| Column | Primesep 100 mixed-mode |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (ACN) and water with 0.1% formic acid |
| Detection | UV 210 nm or Evaporative Light Scattering Detector (ELSD) |
Data sourced from a method for Hymexazol analysis, which is applicable for this compound due to structural similarity. sielc.com
Supercritical Fluid Chromatography (SFC) presents another powerful technique, particularly for the separation of chiral isoxazole analogues. SFC offers advantages over traditional liquid chromatography, including faster analysis times and reduced solvent consumption. nih.gov It has been successfully used for the enantioseparation of 3-carboxamido-5-aryl isoxazole molecules on polysaccharide-based stationary phases. nih.gov
Thin-Layer Chromatography (TLC) is also employed for the separation of isoxazole derivatives. One specialized technique involves the use of silica (B1680970) gel plates impregnated with cadmium salts (CdCl2 and CdSO4). This method leverages the formation of complexes between the isoxazole compounds and the cadmium ions to achieve separation of 3- and 5-arylisoxazoles. iaea.org
Electrophoretic Methods
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high-efficiency separations of charged molecules and are well-suited for the analysis of ionizable compounds like this compound and its derivatives. nih.gov CE techniques separate analytes based on their migration through an electrolyte solution under the influence of an electric field. nih.gov
Capillary Zone Electrophoresis (CZE) is the most common form of CE, where separation occurs in a buffer-filled capillary. The separation mechanism relies on differences in the charge-to-mass ratio of the analytes. nih.gov For compounds like this compound, the pH of the buffer is a critical parameter, as it determines the degree of ionization of the hydroxyl group and thus the electrophoretic mobility. CZE has been successfully applied to the separation of various heterocyclic compounds, including antifungal drugs with azole structures. nih.gov
Table 2: Key Parameters in Capillary Zone Electrophoresis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Background Electrolyte (BGE) | Buffer solution that conducts current and maintains pH. | The pH will determine the charge state of the hydroxyl group. |
| Applied Voltage | The driving force for analyte migration. | Higher voltages lead to faster separations but can generate Joule heating. |
| Capillary | Typically fused-silica with a narrow internal diameter (25-75 µm). | The surface chemistry of the capillary can influence separation efficiency. |
| Detection | Commonly UV-Vis absorbance, as the isoxazole ring is a chromophore. | Allows for sensitive quantification. |
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography used for separating both neutral and charged solutes. nih.gov A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. This technique would be particularly useful for separating this compound from non-polar derivatives or impurities.
Spectroscopic Quantification Methods
Spectroscopic methods are indispensable for both the structural elucidation and quantification of isoxazole derivatives. These techniques provide detailed information about the molecular structure and can be coupled with chromatographic methods for highly sensitive and specific detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of isoxazole derivatives. ipb.ptresearchgate.net
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For an this compound derivative, one would expect to see characteristic signals for the protons on the isoxazole ring, as well as a signal for the hydroxyl proton, whose chemical shift can be influenced by solvent and hydrogen bonding. ipb.ptsciarena.com In substituted isoxazoles, the proton on the ring typically appears as a singlet. sciarena.comrsc.org
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms in the isoxazole ring have characteristic chemical shifts, and the carbon atom bonded to the hydroxyl group (C4) would appear at a specific downfield position. sciarena.comrsc.org
Table 3: Typical NMR Chemical Shift Ranges for Isoxazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Isoxazole Ring Proton | 6.3 - 6.9 |
| ¹H | Hydroxyl Proton (-OH) | Variable, often a broad singlet |
| ¹³C | Isoxazole Ring Carbons | 97 - 171 |
Data compiled from general spectral information for isoxazole derivatives. sciarena.comrsc.org
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of compounds. When coupled with chromatographic techniques (e.g., LC-MS), it provides a highly sensitive and selective method for quantification. researchgate.net The fragmentation of the isoxazole ring upon electron impact often begins with the cleavage of the weak N-O bond. lookchem.com For this compound, mass spectrometry would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would be influenced by the presence and position of the hydroxyl group. acs.org
UV-Visible Spectroscopy can be used for quantification, as the isoxazole ring system possesses a chromophore that absorbs UV light. researchgate.net The absorption spectrum of isoxazole typically shows a broad peak around 200-210 nm. acs.org The position and intensity of the maximum absorption (λmax) can be influenced by substituents on the ring and the solvent used. researchgate.netresearchgate.net This property is widely exploited for UV detection in HPLC. sielc.com
Detection and Quantification of Amine Compounds in Complex Mixtures
The analysis of isoxazole derivatives often occurs in complex matrices, which may include various amine compounds. Several analytical strategies are employed for the robust detection and quantification of amines in such mixtures.
Chromatographic methods, especially HPLC and Gas Chromatography (GC), are frequently used. ijpca.org Due to the polar nature of many amines, derivatization is a common strategy to improve chromatographic separation and detection sensitivity. For instance, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) can be used for the analysis of amino compounds by UPLC-MS/MS, allowing for robust separation and quantification in complex samples like human plasma. sciarena.com
For GC analysis, derivatization is also often necessary to reduce the polarity of amines, which can otherwise lead to poor peak shape and adsorption on the column. ijpca.org
Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful technique for amine quantification due to its high selectivity and sensitivity. It can often distinguish between co-eluting compounds based on their mass-to-charge ratios, which is a significant advantage in complex mixtures. sielc.com
Solution Nuclear Magnetic Resonance (NMR) can also be used for the direct quantification of amine groups, for example, on the surface of nanoparticles. This method involves dissolving the sample in a suitable solvent and using a quantitative NMR (qNMR) protocol to determine the concentration of the amine-containing species. ipb.pt
Table 4: Comparison of Techniques for Amine Quantification in Complex Mixtures
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| LC-MS/MS | Separation by LC, detection by mass spectrometry | High sensitivity and selectivity, suitable for complex matrices. | Quantification of biogenic amines in biological fluids. sciarena.com |
| GC-MS | Separation by GC, detection by mass spectrometry | Excellent for volatile amines, often requires derivatization. | Analysis of N-nitrosamines and other volatile amines. ijpca.org |
| HPLC-UV with Derivatization | Chromatographic separation with UV detection after chemical modification. | Enhances detectability for compounds with poor chromophores. | Determination of amino acids and other primary/secondary amines. nih.gov |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | No need for identical standards, provides structural information. | Quantification of functional groups on materials. ipb.pt |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isoxazol-4-ol derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves cyclization reactions using precursors like β-keto esters or nitrile oxides. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions at 80–100°C), and catalysts (e.g., Lewis acids like ZnCl₂). For example, modifying substituents on the triazole or oxazole rings can alter reaction kinetics, requiring precise stoichiometric control. Yield optimization often employs gradient recrystallization or column chromatography to isolate pure products .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming ring substitution patterns. For instance, deshielded protons adjacent to electronegative groups (e.g., NO₂) show upfield/downfield shifts.
- IR Spectroscopy : Stretching frequencies for C=N (1600–1680 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation pathways.
- Cross-validation with computational methods (e.g., DFT) resolves ambiguities in tautomeric forms .
Q. How can researchers design in vitro assays to assess the anti-inflammatory activity of this compound analogs?
- Methodological Answer :
- Cell-Based Assays : Use RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
- Enzymatic Assays : Evaluate cyclooxygenase-2 (COX-2) inhibition using fluorogenic substrates.
- Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression analysis. Ensure controls (e.g., indomethacin) validate assay sensitivity .
Advanced Research Questions
Q. What strategies mitigate discrepancies in pharmacological data between in vitro and in vivo studies of this compound derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Toxicity Screening : Use zebrafish models to predict hepatotoxicity or nephrotoxicity early in development.
- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for interspecies variability .
Q. How can contradictions in spectroscopic data for novel this compound derivatives be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm stereochemistry.
- Computational Modeling : Use Gaussian or ORCA to simulate spectra and compare with experimental data.
- Error Analysis : Quantify signal-to-noise ratios and baseline distortions in spectral acquisitions .
Q. What experimental approaches elucidate the mechanistic role of this compound in catalytic cycloaddition reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to identify rate-determining steps.
- In Situ Spectroscopy : Monitor intermediates via time-resolved IR or Raman spectroscopy.
- DFT Calculations : Map potential energy surfaces to identify transition states and regioselectivity drivers .
Q. How can researchers optimize reaction conditions for this compound derivatives to achieve enantioselective synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru).
- Solvent Screening : Test chiral solvents (e.g., limonene) or ionic liquids to enhance enantiomeric excess (ee).
- HPLC Chiral Columns : Use Daicel columns (e.g., OD-H or AD-H) to quantify ee values .
Data Analysis and Presentation Guidelines
- Tables : Include reaction optimization data (e.g., solvent, catalyst, yield) and statistical summaries (mean ± SD) for biological assays. Reference methodologies from experimental protocols .
- Figures : Use line graphs for kinetic studies and heatmaps for SAR analyses. Ensure all non-original content is cited .
Note : Avoid reliance on non-peer-reviewed sources (e.g., ). Prioritize primary literature from journals like Organic Chemistry Frontiers or Journal of Medicinal Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
